

# Photophysical and chemical characteristics of Cascade Yellow

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# Cascade Yellow: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cascade Yellow** is a fluorescent dye belonging to the pyrenyloxytrisulfonic acid family. It is characterized by a significant Stokes shift, emitting in the yellow region of the spectrum after excitation with violet light. This property, along with its good water solubility, particularly in its hydrazide form, makes it a valuable tool in various biological applications. This technical guide provides an in-depth overview of the photophysical and chemical characteristics of **Cascade Yellow**, detailed experimental protocols for its use, and visualizations of relevant experimental workflows.

## **Chemical and Physical Properties**

**Cascade Yellow** is a fluorochrome that can be obtained in several reactive forms, with the hydrazide salt being common for biological applications due to its ability to be fixed with aldehydes and its solubility in aqueous solutions.



Property	Value	Reference(s)
Molecular Formula	C27H21N3O9S	[1]
Molecular Weight	563.5 g/mol	[1]
IUPAC Name	5-[2-[1-[[3-(2,5-dioxopyrrolidin- 1- yl)oxycarbonylphenyl]methyl]p yridin-1-ium-4-yl]-1,3-oxazol-5- yl]-2- methoxybenzenesulfonate	[1]
Synonyms	Cascade Yellow, CHEBI:51491	[1]
Solubility	The hydrazide salt has good water solubility (~1% for sodium and potassium salts, ~8% for the lithium salt). Insoluble in water as a base.	[2][3]
Storage and Stability	Store at -20°C, desiccated and protected from light. Stable under normal storage conditions. Avoid heat and moisture.	[4][5]

## **Photophysical Characteristics**

**Cascade Yellow** exhibits a large Stokes shift, which is advantageous in multicolor fluorescence experiments as it minimizes spectral overlap. The photophysical properties are summarized below.



Parameter	Value	Reference(s)
Excitation Maximum (λex)	~399-402 nm	[6][7]
Emission Maximum (λem)	~545-549 nm	[6][7]
Molar Extinction Coefficient ( $\epsilon$ )	~25,000 cm <sup>-1</sup> M <sup>-1</sup> at ~400 nm	[6]
Fluorescence Quantum Yield (Φf)	~0.54 in water (for Cascade Blue hydrazide)	[3]
Fluorescence Lifetime (τ)	Data not readily available in the literature.	
Stokes Shift	~150 nm	[7]

# **Experimental Protocols Measurement of Absorption Spectrum**

Objective: To determine the wavelength of maximum absorbance (λmax) of **Cascade Yellow**.

#### Materials:

- Cascade Yellow
- Spectroscopic grade solvent (e.g., deionized water for hydrazide salt)
- UV-Vis spectrophotometer
- · Quartz cuvettes (1 cm path length)

### Procedure:

- Stock Solution Preparation: Prepare a stock solution of Cascade Yellow in the chosen solvent (e.g., 1 mg/mL).
- Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the expected  $\lambda$ max. A typical starting concentration is 1-10  $\mu$ M.



- Spectrophotometer Setup:
  - Turn on the spectrophotometer and allow the lamp to warm up.
  - Set the wavelength range to scan from 300 nm to 600 nm.
  - Use the solvent as a blank to zero the instrument.
- Measurement:
  - Rinse the guartz cuvette with the working solution and then fill it.
  - Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

## **Measurement of Emission Spectrum**

Objective: To determine the wavelength of maximum fluorescence emission (\(\lambda\)em) of **Cascade Yellow**.

#### Materials:

- Cascade Yellow solution (from absorption protocol, absorbance < 0.1 at λex)</li>
- Spectrofluorometer
- Fluorescence cuvettes (1 cm path length, four polished sides)

### Procedure:

- Sample Preparation: Use a dilute solution of **Cascade Yellow** with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.
- Spectrofluorometer Setup:
  - Turn on the spectrofluorometer and allow the lamp to warm up.



- $\circ$  Set the excitation wavelength to the  $\lambda$ max determined from the absorption spectrum (e.g., 400 nm).
- Set the emission scan range from the excitation wavelength +10 nm to 700 nm (e.g., 410 nm to 700 nm).
- Set appropriate excitation and emission slit widths (e.g., 5 nm).
- Measurement:
  - Place a cuvette with the solvent blank in the fluorometer and record a blank scan.
  - Replace the blank with the Cascade Yellow sample and record the emission spectrum.
- Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength with the highest intensity is the λem.

# Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of **Cascade Yellow** relative to a known standard.

#### Materials:

- Cascade Yellow solutions of varying concentrations (absorbance 0.02 0.1)
- Quantum yield standard with known Φf (e.g., Quinine Sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>, Φf = 0.54)
- UV-Vis spectrophotometer
- Spectrofluorometer

### Procedure:

 Prepare a series of dilutions for both Cascade Yellow and the quantum yield standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should range from 0.02 to 0.1.



- Measure the absorbance of each solution at the chosen excitation wavelength.
- Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
- Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
- Plot the integrated fluorescence intensity versus absorbance for both Cascade Yellow and the standard.
- Calculate the slope (gradient) of the linear fit for both plots.
- Calculate the quantum yield of Cascade Yellow (Φx) using the following equation: Φx = Φst
   \* (Gradx / Gradst) \* (ηx² / ηst²)
  - Where st denotes the standard and x the sample, Grad is the gradient from the plot, and η
    is the refractive index of the solvent.

## **Applications and Workflows**

**Cascade Yellow** hydrazide is a valuable polar tracer, particularly in neuroscience, for mapping neuronal projections and studying cell-to-cell communication through gap junctions.

## **Neuronal Tracing via Microinjection**

**Cascade Yellow** can be introduced into individual neurons through microinjection to visualize their morphology and trace their axonal pathways.





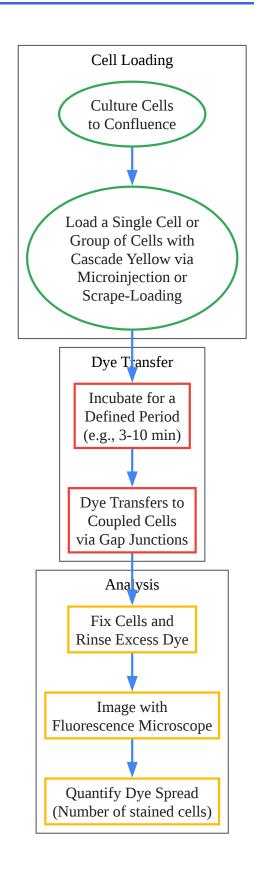
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Caption: Workflow for neuronal tracing using Cascade Yellow microinjection.

## **Gap Junction Intercellular Communication (GJIC) Assay**

The passage of small, polar molecules like **Cascade Yellow** hydrazide between adjacent cells can be used to assess the functionality of gap junctions.





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Caption: Workflow for assessing gap junction communication with Cascade Yellow.



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## References

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